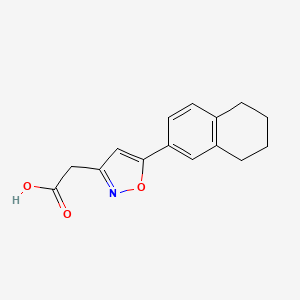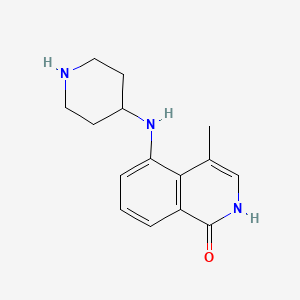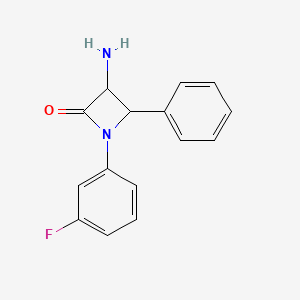![molecular formula C18H14O2 B11858654 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one CAS No. 114208-70-7](/img/structure/B11858654.png)
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one is a heterocyclic compound that features a fused ring system combining indene and pyran structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with phenyl-substituted pyran intermediates. The reaction conditions often require the use of catalysts such as Lewis acids (e.g., AlCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative used as a protecting group for alcohols in organic synthesis.
Uniqueness
3-phenyl-3,4-dihydroindeno[2,1-b]pyran-2(9H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound in various research and industrial applications, distinguishing it from simpler pyran or indene derivatives.
属性
CAS 编号 |
114208-70-7 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
3-phenyl-4,9-dihydro-3H-indeno[2,1-b]pyran-2-one |
InChI |
InChI=1S/C18H14O2/c19-18-15(12-6-2-1-3-7-12)11-16-14-9-5-4-8-13(14)10-17(16)20-18/h1-9,15H,10-11H2 |
InChI 键 |
BPPPHWGFPKNDEM-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


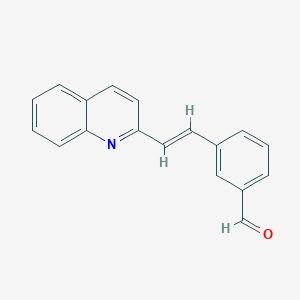
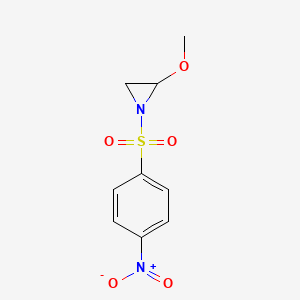

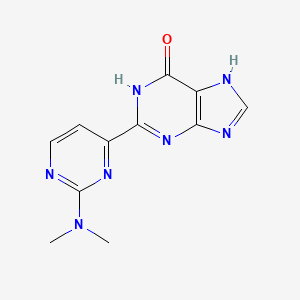
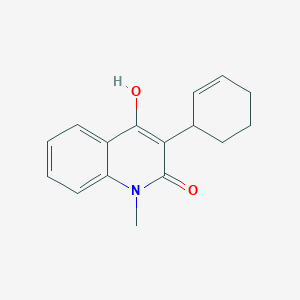

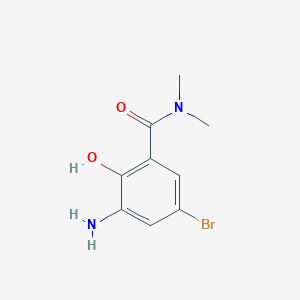
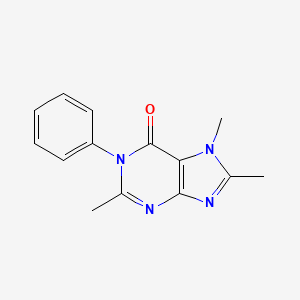
![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)
